3-Amino-5-(4-fluorobenzyl)picolinic acid
Description
3-Amino-5-(4-fluorobenzyl)picolinic acid is a substituted picolinic acid derivative characterized by an amino group at the 3-position and a 4-fluorobenzyl substituent at the 5-position of the pyridine ring. Its methyl ester form, methyl 3-amino-5-(4-fluorobenzyl)picolinate (CAS: 863443-05-4, C₁₄H₁₃FN₂O₂), is a pharmaceutical intermediate used in drug synthesis, skincare, and medical ingredients . The free acid form (C₁₃H₁₂FN₂O₂) is structurally distinct due to the carboxylic acid group, which influences solubility and reactivity.
Properties
Molecular Formula |
C13H11FN2O2 |
|---|---|
Molecular Weight |
246.24 g/mol |
IUPAC Name |
3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C13H11FN2O2/c14-10-3-1-8(2-4-10)5-9-6-11(15)12(13(17)18)16-7-9/h1-4,6-7H,5,15H2,(H,17,18) |
InChI Key |
FHRHGMMCCMOQSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=CC(=C(N=C2)C(=O)O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-5-(4-fluorobenzyl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Starting with 5-(4-fluorobenzyl)picolinic acid, the compound undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(4-fluorobenzyl)picolinic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-Amino-5-(4-fluorobenzyl)picolinic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-5-(4-fluorobenzyl)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Comparisons
The table below summarizes key structural features, applications, and sources of 3-amino-5-(4-fluorobenzyl)picolinic acid and its analogs:
Key Findings
Methyl Ester vs. Free Acid
The methyl ester derivative of this compound exhibits increased lipophilicity compared to the free acid, enhancing its utility as a synthetic intermediate. The ester group improves membrane permeability, which is critical for prodrug design .
Herbicidal Arylpicolinic Acid Analogs
The herbicide 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid (US2016/0135458) shares a pyridinecarboxylic acid backbone but differs in substituents:
- Halogenation : Multiple chlorine and fluorine atoms enhance herbicidal activity by disrupting plant enzyme systems.
- In contrast, this compound lacks halogenation at the 3- and 6-positions, suggesting divergent biological targets.
Quinolonecarboxylic Acid Derivatives
The quinolone derivative from Molecules 2013 features a fluorinated benzyl group but incorporates a bicyclic quinolone core and piperazino side chains. These structural elements are critical for bacterial DNA gyrase inhibition, a mechanism absent in picolinic acid derivatives .
Picolinic Acid Derivatives
Simple picolinic acid (C₆H₅NO₂) and its analogs like picolinamide () lack the fluorobenzyl and amino groups. Their primary applications relate to hydrotropic solubilization rather than bioactivity, highlighting the importance of substituents in dictating function .
Implications of Substituent Chemistry
- Amino Group Position: The 3-amino group in the target compound may facilitate hydrogen bonding with biological targets, unlike the 4-amino group in the herbicide, which could alter binding affinity.
- Fluorobenzyl Group: Enhances metabolic stability and bioavailability compared to non-fluorinated analogs.
- Carboxylic Acid vs. Ester : The free acid form’s polarity limits cell permeability, whereas the ester form is more suitable for prodrug strategies.
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